Acefluranol
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Overview
Description
Preparation Methods
The synthesis of Acefluranol involves the reaction of 3,4-diacetoxy-5-fluorobenzene with pentane-2,3-diyl bis(acetate) under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained
Chemical Reactions Analysis
Acefluranol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Acefluranol is used as a model compound in the study of nonsteroidal antiestrogens and their chemical properties.
Biology: Research on this compound includes its effects on estrogen receptors and its potential use in treating estrogen-sensitive conditions.
Medicine: Although not marketed, this compound has been investigated for its potential use in hormone therapy and cancer treatment.
Mechanism of Action
Acefluranol exerts its effects by acting as an estrogen receptor antagonist. It binds to estrogen receptors, preventing the natural hormone estrogen from binding and activating these receptors. This inhibition can lead to reduced estrogenic activity in tissues, making this compound potentially useful in treating estrogen-sensitive conditions .
Comparison with Similar Compounds
Acefluranol is similar to other nonsteroidal antiestrogens such as Bifluranol, Pentafluranol, and Terfluranol . this compound is unique due to its specific chemical structure, which includes two fluorine atoms and multiple acetoxy groups. This structure contributes to its distinct chemical and biological properties.
Similar compounds include:
Bifluranol: Another nonsteroidal antiestrogen with a similar mechanism of action.
Pentafluranol: Known for its antiestrogenic properties and similar chemical structure.
Terfluranol: Shares structural similarities with this compound and exhibits comparable biological activities.
This compound’s uniqueness lies in its specific molecular configuration, which influences its binding affinity and activity at estrogen receptors.
Properties
CAS No. |
83282-71-7 |
---|---|
Molecular Formula |
C25H26F2O8 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[2-acetyloxy-5-[(2S,3R)-3-(3,4-diacetyloxy-5-fluorophenyl)pentan-2-yl]-3-fluorophenyl] acetate |
InChI |
InChI=1S/C25H26F2O8/c1-7-19(18-9-21(27)25(35-16(6)31)23(11-18)33-14(4)29)12(2)17-8-20(26)24(34-15(5)30)22(10-17)32-13(3)28/h8-12,19H,7H2,1-6H3/t12-,19-/m1/s1 |
InChI Key |
WSTGQGOLZDAWND-CWTRNNRKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)[C@H](C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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